3,4-Difluoro-5-methoxyphenylboronic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3,4-Difluoro-5-methoxyphenylboronic acid is an organoboron compound that features a boronic acid functional group attached to a difluoromethoxy-substituted phenyl ring. This compound is of significant interest in organic chemistry due to its utility in various chemical reactions, particularly in the Suzuki-Miyaura cross-coupling reaction, which is widely used for forming carbon-carbon bonds.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

3,4-Difluoro-5-methoxyphenylboronic acid can be synthesized through several methods. One common approach involves the reaction of the corresponding bromide with a strong base such as n-butyllithium, followed by treatment with trimethyl borate and subsequent hydrolysis . This method is efficient and provides a high yield of the desired boronic acid.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher efficiency and yield. The use of automated reactors and continuous flow systems can enhance the scalability of the production process.

Análisis De Reacciones Químicas

Types of Reactions

3,4-Difluoro-5-methoxyphenylboronic acid primarily undergoes reactions typical of boronic acids, including:

Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.

Oxidation: Boronic acids can be oxidized to form phenols using hydrogen peroxide or other oxidizing agents.

Substitution: The boronic acid group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.

Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate the coupling reactions.

Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

Major Products Formed

Biaryl Compounds: Formed through Suzuki-Miyaura cross-coupling.

Phenols: Formed through oxidation of the boronic acid group.

Aplicaciones Científicas De Investigación

3,4-Difluoro-5-methoxyphenylboronic acid has a wide range of applications in scientific research:

Biology: Utilized in the development of biologically active molecules and pharmaceuticals.

Medicine: Investigated for its potential in drug discovery and development, particularly in the synthesis of kinase inhibitors and other therapeutic agents.

Industry: Employed in the production of advanced materials and polymers.

Mecanismo De Acción

The primary mechanism of action for 3,4-Difluoro-5-methoxyphenylboronic acid in chemical reactions involves the formation of a boronate ester intermediate, which then undergoes transmetalation with a palladium catalyst in the case of Suzuki-Miyaura coupling . This process facilitates the formation of a new carbon-carbon bond. The boronic acid group can also interact with various molecular targets, including enzymes and receptors, making it useful in medicinal chemistry.

Comparación Con Compuestos Similares

Similar Compounds

3,4-Difluorophenylboronic Acid: Similar structure but lacks the methoxy group, which can influence its reactivity and applications.

4-Methoxyphenylboronic Acid: Similar structure but lacks the fluorine atoms, affecting its electronic properties and reactivity.

3-Methoxyphenylboronic Acid: Similar structure but lacks the fluorine atoms and has a different substitution pattern.

Uniqueness

3,4-Difluoro-5-methoxyphenylboronic acid is unique due to the presence of both fluorine and methoxy substituents on the phenyl ring

Actividad Biológica

3,4-Difluoro-5-methoxyphenylboronic acid (DFMB) is a member of the boronic acid family, known for its diverse biological activities and applications in medicinal chemistry. This article explores the compound's biological activity, focusing on its antibacterial properties, enzyme inhibition, and potential therapeutic applications.

Chemical Structure and Properties

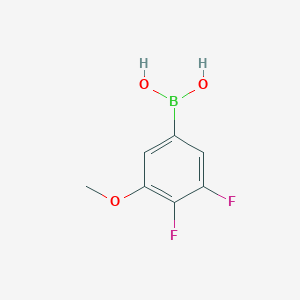

This compound has the following chemical structure:

This structure includes two fluorine atoms and a methoxy group, which contribute to its unique chemical properties and biological activities.

Antibacterial Activity

Research indicates that DFMB exhibits significant antibacterial properties. A comparative study of various phenylboronic acids demonstrated that DFMB effectively inhibits the growth of several bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) for DFMB against E. coli was reported at approximately 6.50 mg/mL .

Table 1: Antibacterial Activity of DFMB Compared to Other Boronic Acids

| Compound | MIC (mg/mL) | Bacterial Strain |

|---|---|---|

| This compound | 6.50 | Escherichia coli |

| 3,5-Diiodo-2-methoxyphenylboronic acid | 0.1 | Vibrio parahaemolyticus |

| 2-Fluoro-5-iodophenylboronic acid | 0.1 | Vibrio harveyi |

Enzyme Inhibition

DFMB has also been studied for its enzyme inhibition capabilities. It shows moderate inhibition against various enzymes crucial for bacterial metabolism. Notably, it has demonstrated significant activity against acetylcholinesterase and butyrylcholinesterase, with IC50 values indicating potent inhibitory effects .

Table 2: Enzyme Inhibition Activity of DFMB

| Enzyme | IC50 (µg/mL) |

|---|---|

| Acetylcholinesterase | 115.63 |

| Butyrylcholinesterase | 3.12 |

| Antiurease | 1.10 |

| Antithyrosinase | 11.52 |

Case Studies and Research Findings

In a recent study assessing the biological activity of boronic acids derived from quercetin, it was found that DFMB exhibited higher antibacterial activity than quercetin itself. The compound was incorporated into a cream formulation that underwent dermatological testing, showing no toxic effects on healthy cells while demonstrating high cytotoxicity against cancerous cell lines (MCF-7) with an IC50 of approximately 18.76 µg/mL .

Additionally, DFMB's potential as a food preservative was evaluated through its ability to inhibit biofilm formation in marine environments, indicating its utility in food safety applications .

Propiedades

IUPAC Name |

(3,4-difluoro-5-methoxyphenyl)boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BF2O3/c1-13-6-3-4(8(11)12)2-5(9)7(6)10/h2-3,11-12H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKWMIAHGHFOLHX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C(=C1)F)F)OC)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BF2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50590300 |

Source

|

| Record name | (3,4-Difluoro-5-methoxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50590300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.94 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

925910-42-5 |

Source

|

| Record name | (3,4-Difluoro-5-methoxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50590300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.